molecular formula C15H20O3 B1326081 Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate CAS No. 57821-80-4

Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate

Cat. No. B1326081
CAS RN: 57821-80-4
M. Wt: 248.32 g/mol
InChI Key: PPABHXPDYGMDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate is a compound that is not directly mentioned in the provided papers. However, the papers discuss various related ethyl 3-oxobutanoate derivatives and their synthesis, molecular structures, and chemical properties. These derivatives are often synthesized through reactions such as Knoevenagel condensation and can exhibit biological activities like antimicrobial effects .

Synthesis Analysis

The synthesis of related compounds often involves the Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were synthesized using this reaction with the respective benzaldehyde and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid . This suggests that a similar approach could be used for the synthesis of Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate.

Molecular Structure Analysis

X-ray diffraction studies have been used to confirm the molecular structures of synthesized compounds. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . Similar structural analyses have been performed for other derivatives, indicating that the molecular structure of Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate could also be elucidated using these techniques.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-oxobutanoate derivatives are influenced by their functional groups and molecular structure. For example, the presence of a trifluoromethyl group can introduce unique properties such as increased lipophilicity . The antimicrobial and antioxidant activities of these compounds have been evaluated, showing that they can have significant biological effects . These studies provide a basis for understanding the potential properties of Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Properties : Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound related to Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate, was synthesized and evaluated for its antimicrobial and antioxidant activities. The compound showed notable susceptibilities in these areas (Kumar et al., 2016).

  • Synthesis and Antioxidant Properties of Derivatives : Another study investigated the antioxidant properties of derivatives of 4-hydroxycoumarin, which includes compounds structurally similar to Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate. These compounds demonstrated significant antioxidant activity (Stanchev et al., 2009).

Catalytic and Synthetic Applications

  • Synthesis of Heterocycles : A versatile approach to synthesize diverse trifluoromethyl heterocycles was developed using Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, showcasing the utility of similar compounds in organic synthesis (Honey et al., 2012).

  • Biosynthesis of Optically Pure Compounds : Research has been conducted on the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate esters using biocatalysis. This process involves the reduction of ethyl 4-chloro-3-oxobutanoate, a compound related to Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate (Ye et al., 2011).

Plant Growth Regulation

  • Growth-Regulating Activity on Plants : A study on the growth-regulating activity of 4-hydroxycoumarin derivatives, structurally related to Ethyl 4-(4-n-Propylphenyl)-4-oxobutanoate, demonstrated their influence on nitrogen-fixing soybean plants. This research highlights the potential agricultural applications of such compounds (Stanchev et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It’s important to know how to handle and dispose of the compound safely.


Future Directions

This involves hypothesizing potential applications for the compound based on its properties and behavior. It could also involve suggesting further studies to gain a deeper understanding of the compound.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

ethyl 4-oxo-4-(4-propylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18-4-2/h6-9H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPABHXPDYGMDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645850
Record name Ethyl 4-oxo-4-(4-propylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(4-propylphenyl)butanoate

CAS RN

57821-80-4
Record name Ethyl γ-oxo-4-propylbenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57821-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-(4-propylphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.